molecular formula C16H10N2O2 B1344156 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile CAS No. 330792-68-2

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No. B1344156
CAS RN: 330792-68-2
M. Wt: 262.26 g/mol
InChI Key: MWTPPIZIKZHMSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol was stirred at room temperature for one hour to give an orange precipitate . Then it was filtered and washed with methanol to give the pure imine .


Molecular Structure Analysis

The molecular formula of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is C16H10N2O2 . The InChI is InChI=1S/C16H10N2O2/c17-10-13 (11-18)16 (19)12-6-8-15 (9-7-12)20-14-4-2-1-3-5-14/h1-9,19H . The Canonical SMILES is C1=CC=C (C=C1)OC2=CC=C (C=C2)C (=C (C#N)C#N)O .


Chemical Reactions Analysis

The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the formation of iminocoumarins. This process underscores the synthetic utility of malononitrile derivatives in preparing complex organic frameworks.


Physical And Chemical Properties Analysis

The molecular weight of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is 262.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .

Scientific Research Applications

Nonlinear Optical Properties

A study on phenolic polyene crystals, including those related to the mentioned compound, demonstrates their significant potential in nonlinear optical applications due to their tailored physical properties. These materials exhibit high molecular ordering and optimized crystals for electro-optics and terahertz generation applications, showing considerable improvement over other similar compounds (Kwon et al., 2011).

Organic Synthesis Methodologies

Research on asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides highlights the role of such compounds in synthesizing Michael adducts with high enantioselectivity, showcasing the versatility of these compounds in organic synthesis (Inokuma et al., 2006). Another study presents the Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds, leading to the formation of iminocoumarins, a process that underscores the synthetic utility of malononitrile derivatives in preparing complex organic frameworks (Volmajer et al., 2005).

Development of New Materials

The synthesis of new iminocoumarins and their transformations into N-chloro and hydrazono compounds through the reaction between 2-hydroxybenzaldehydes and active methylene compounds like malononitrile has been explored. This research points to the potential of these compounds in the development of new materials with specific chemical properties (Volmajer et al., 2005).

properties

IUPAC Name

2-[hydroxy-(4-phenoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-10-13(11-18)16(19)12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTPPIZIKZHMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

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